molecular formula C11H16N2O B1603684 4-(Piperidin-4-yloxy)aniline CAS No. 1023277-58-8

4-(Piperidin-4-yloxy)aniline

Cat. No. B1603684
CAS RN: 1023277-58-8
M. Wt: 192.26 g/mol
InChI Key: LSTGUMRVMZAHCV-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yloxy)aniline is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group .


Molecular Structure Analysis

The molecular structure of 4-(Piperidin-4-yloxy)aniline is represented by the linear formula C11H16N2O . The InChI code for this compound is 1S/C11H16N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8,12H2 .


Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical form of 4-(Piperidin-4-yloxy)aniline is a yellow to brown solid . It has a molecular weight of 192.26 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Quinolinones : A study described the synthesis of 4-trifluoromethyl-2-quinolinones, starting from ortho-lithiated tert-Bu N-arylcarbamates, which involves BOC-protected anilines, highlighting a method that could potentially be applied to compounds similar to 4-(Piperidin-4-yloxy)aniline (Leroux, Lefebvre, & Schlosser, 2006).
  • Antiproliferative Activity : Piperidin-4-one-3-carboxylates derived from polysubstituted tetrahydropyridines, synthesized using anilines, showed significant anticancer activity, indicating potential therapeutic applications of piperidine derivatives (Aeluri, Alla, Bommena, Murthy, & Jain, 2012).

Medicinal Chemistry and Pharmacology

  • Insecticidal Bioactivities : Novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives were synthesized and showed selective insecticidal activities, suggesting the potential of piperidine derivatives in developing new insecticides (Shen, Wang, & Song, 2013).
  • Corrosion Inhibition : Piperidine derivatives demonstrated effective corrosion inhibition properties on iron, indicating applications in materials protection and engineering (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Materials Science

  • Anion Exchange Membranes : Poly(arylene piperidinium) hydroxide ion exchange membranes, devoid of alkali-sensitive bonds, showcased excellent alkaline stability and conductivity, promising for use in alkaline fuel cells (Olsson, Pham, & Jannasch, 2018).

Structural and Computational Chemistry

  • Molecular Structure Investigations : Studies on s-triazine derivatives incorporating piperidine moieties examined their molecular structures, revealing the influence of intermolecular interactions on molecular packing, with implications for the design of novel compounds (Shawish, Soliman, Haukka, Dalbahi, Barakat, El‐Faham, 2021).

Mechanism of Action

Target of Action

Similar compounds, such as n4-substituted sulfonamides, have been found to inhibit dihydrofolate reductase (dhfr) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

Based on the action of similar compounds, it may interact with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the cellular processes that rely on the target enzyme.

Result of Action

If it acts similarly to other dhfr inhibitors, it could potentially lead to impaired dna replication and cell division .

Safety and Hazards

While specific safety and hazards information for 4-(Piperidin-4-yloxy)aniline is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

Future Directions

Piperidines, including 4-(Piperidin-4-yloxy)aniline, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research directions may include exploring new synthesis methods and further investigating the pharmacological applications of piperidine derivatives .

properties

IUPAC Name

4-piperidin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTGUMRVMZAHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609541
Record name 4-[(Piperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yloxy)aniline

CAS RN

1023277-58-8
Record name 4-[(Piperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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